molecular formula C20H21ClN4O4 B11559143 2-(3-Chlorophenoxy)-N'-[(E)-[5-nitro-2-(piperidin-1-YL)phenyl]methylidene]acetohydrazide

2-(3-Chlorophenoxy)-N'-[(E)-[5-nitro-2-(piperidin-1-YL)phenyl]methylidene]acetohydrazide

Cat. No.: B11559143
M. Wt: 416.9 g/mol
InChI Key: ZYIVQCXTKQGYSK-LPYMAVHISA-N
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Description

2-(3-Chlorophenoxy)-N’-[(E)-[5-nitro-2-(piperidin-1-YL)phenyl]methylidene]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a chlorophenoxy group, a nitrophenyl group, and a piperidine ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenoxy)-N’-[(E)-[5-nitro-2-(piperidin-1-YL)phenyl]methylidene]acetohydrazide typically involves multiple steps:

    Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 3-chlorophenol with an appropriate acylating agent to form the chlorophenoxy intermediate.

    Introduction of the Nitro Group: The nitro group is introduced through nitration of the phenyl ring using a mixture of concentrated nitric acid and sulfuric acid.

    Formation of the Piperidine Derivative: The piperidine ring is introduced via a nucleophilic substitution reaction.

    Condensation Reaction: The final step involves the condensation of the chlorophenoxy intermediate with the nitrophenyl piperidine derivative in the presence of a suitable catalyst to form the desired acetohydrazide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenoxy)-N’-[(E)-[5-nitro-2-(piperidin-1-YL)phenyl]methylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Condensation: The hydrazide group can participate in condensation reactions with aldehydes or ketones to form hydrazones.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Amines, thiols, base (e.g., sodium hydroxide).

    Condensation: Aldehydes, ketones, acid or base catalyst.

Major Products Formed

    Reduction of Nitro Group: Formation of the corresponding amine.

    Substitution of Chlorophenoxy Group: Formation of substituted derivatives.

    Condensation with Aldehydes/Ketones: Formation of hydrazones.

Scientific Research Applications

2-(3-Chlorophenoxy)-N’-[(E)-[5-nitro-2-(piperidin-1-YL)phenyl]methylidene]acetohydrazide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenoxy)-N’-[(E)-[5-nitro-2-(piperidin-1-YL)phenyl]methylidene]acetohydrazide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways.

    Pathways Involved: The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Chlorophenoxy)acetic acid: A simpler analog with a carboxylic acid group instead of the hydrazide group.

    2-(3-Chlorophenoxy)ethanamine: Contains an amine group instead of the hydrazide group.

    2-(3-Chlorophenoxy)benzaldehyde: Features an aldehyde group instead of the hydrazide group.

Uniqueness

2-(3-Chlorophenoxy)-N’-[(E)-[5-nitro-2-(piperidin-1-YL)phenyl]methylidene]acetohydrazide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the nitro group, piperidine ring, and hydrazide moiety makes it a versatile compound for various applications.

Properties

Molecular Formula

C20H21ClN4O4

Molecular Weight

416.9 g/mol

IUPAC Name

2-(3-chlorophenoxy)-N-[(E)-(5-nitro-2-piperidin-1-ylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C20H21ClN4O4/c21-16-5-4-6-18(12-16)29-14-20(26)23-22-13-15-11-17(25(27)28)7-8-19(15)24-9-2-1-3-10-24/h4-8,11-13H,1-3,9-10,14H2,(H,23,26)/b22-13+

InChI Key

ZYIVQCXTKQGYSK-LPYMAVHISA-N

Isomeric SMILES

C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])/C=N/NC(=O)COC3=CC(=CC=C3)Cl

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C=NNC(=O)COC3=CC(=CC=C3)Cl

Origin of Product

United States

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